![molecular formula C18H13FN4O B5503882 2-{5-[1-(4-fluorophenyl)cyclopropyl]-1,2,4-oxadiazol-3-yl}imidazo[1,2-a]pyridine](/img/structure/B5503882.png)

2-{5-[1-(4-fluorophenyl)cyclopropyl]-1,2,4-oxadiazol-3-yl}imidazo[1,2-a]pyridine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

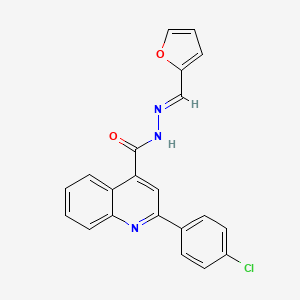

Synthesis Analysis The synthesis of imidazo[1,2-a]pyridines and related structures typically involves multi-component reactions, such as the three-component coupling or cyclization processes, to construct the polyheterocyclic core efficiently. An example is the use of imidazo[1,5-a]pyridinium ions, which are synthesized through an efficient coupling reaction, displaying significant modifications in emission properties upon structural changes (Hutt et al., 2012). Additionally, oxidative condensation-cyclization methods have been employed using elemental sulfur as an oxidant to synthesize fluorescent imidazo[1,5-a]pyridine derivatives (Shibahara et al., 2009).

Molecular Structure Analysis Imidazo[1,2-a]pyridines exhibit a compact and stable molecular structure, making them suitable for a wide range of applications. The structural versatility allows for the incorporation of various substituents, impacting their photophysical, biological, and chemical properties. Studies on novel imidazo[1,5-a]pyridinyl 1,3,4-Oxadiazole derivatives have highlighted the correlation between structural modifications and optical properties, indicating the role of substituent groups on the molecular behavior (Ge et al., 2012).

Chemical Reactions and Properties Imidazo[1,2-a]pyridines participate in various chemical reactions, facilitating the synthesis of a wide array of derivatives. The cyclization of N-thioacyl 1,2-aminoalcohols is a noteworthy method, leading to imidazo[1,5-a]pyridine-1-ylalkylalcohols, which further underscores the versatility of this scaffold in synthesizing complex molecules (Murai et al., 2012).

Physical Properties Analysis The physical properties of imidazo[1,2-a]pyridine derivatives, such as solubility, fluorescence, and emission wavelengths, are significantly influenced by their molecular structure. The introduction of specific substituents can enhance their solubility and photophysical properties, making them potent candidates for fluorescent probes in biological and material science applications (Renno et al., 2022).

Chemical Properties Analysis The chemical behavior of imidazo[1,2-a]pyridines is characterized by their reactivity towards various functional groups and conditions. Their ability to form stable N-heterocyclic carbenes illustrates the potential of these compounds in catalysis and as intermediates in organic synthesis. The scaffold's compatibility with different chemical reactions allows for the creation of diverse and functionalized molecules (Alcarazo et al., 2005).

Scientific Research Applications

Fluorescence Imaging and Sensing

Imidazo[1,5-a]pyridinium ions, with modifications on their polyheterocyclic core, have been identified as highly emissive fluorophores useful in fluorescence imaging. These modifications profoundly impact their emission properties, enabling distinct de-excitation pathways that respond to pH changes, making them effective as dual-emission pH sensors (Hutt et al., 2012). Additionally, imidazo[1,5-a]pyridine-based fluorophores have shown potential as cell membrane probes due to their solvatochromic behavior and successful intercalation in lipid bilayers, indicating their suitability for studying membrane dynamics, hydration, and fluidity (Renno et al., 2022).

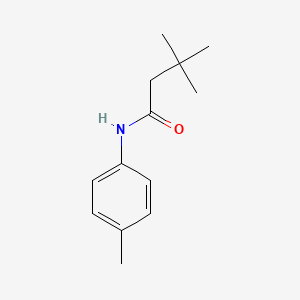

Chemical Synthesis

The synthesis of low-cost emitters with large Stokes' shifts has been achieved through one-pot, three-component condensations involving 1,3-diarylated imidazo[1,5-a]pyridine derivatives. These compounds exhibit remarkable Stokes' shifts and tunable quantum yields based on the substituent's chemical structure, offering a pathway to luminescent materials (Volpi et al., 2017). Moreover, the synthesis of 2-(imidazo[1,5-α]pyridin-1-yl)-1,3,4-oxadiazoles demonstrates an innovative methodology for creating diverse bis-heterocyclic scaffolds, showcasing the flexibility and utility of imidazo[1,5-a]pyridine derivatives in chemical synthesis (Kurhade et al., 2019).

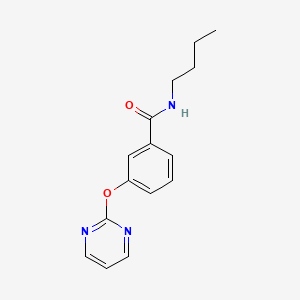

Pharmacology and Therapeutic Applications

Imidazo[1,2-a]pyridine derivatives have been identified as a "drug prejudice" scaffold due to their extensive applications in medicinal chemistry. These compounds are involved in various therapeutic areas, including anticancer, antimicrobial, antiviral, and antidiabetic activities, highlighting their potential as versatile pharmacological agents (Deep et al., 2016). Specific derivatives have also been explored for their anticonvulsant properties, with certain compounds displaying potent activity without toxicity, underscoring the scaffold's relevance in developing new therapeutic agents (Ulloora et al., 2013).

properties

IUPAC Name |

5-[1-(4-fluorophenyl)cyclopropyl]-3-imidazo[1,2-a]pyridin-2-yl-1,2,4-oxadiazole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H13FN4O/c19-13-6-4-12(5-7-13)18(8-9-18)17-21-16(22-24-17)14-11-23-10-2-1-3-15(23)20-14/h1-7,10-11H,8-9H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FADBFGAXMISCQC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1(C2=CC=C(C=C2)F)C3=NC(=NO3)C4=CN5C=CC=CC5=N4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H13FN4O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

320.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-{4-[(butylthio)methyl]-5-methyl-2-furoyl}-3-(1H-imidazol-2-yl)piperidine](/img/structure/B5503800.png)

![3-isopropyl-N-{[2-(3-methoxyphenyl)-1,3-thiazol-5-yl]methyl}-1-methyl-1H-pyrazole-5-carboxamide](/img/structure/B5503809.png)

![1,2,4,5-tetraazaspiro[5.11]heptadecane-3-thione](/img/structure/B5503813.png)

![methyl 2-{[(2-isopropylphenoxy)acetyl]amino}benzoate](/img/structure/B5503822.png)

![N-cyclohexyl-4-[(6-methyl-3-pyridazinyl)oxy]benzamide](/img/structure/B5503824.png)

![2-{4-[1-(cyclobutylmethyl)-1H-imidazol-2-yl]-1-piperidinyl}-1-(1-methyl-1H-pyrrol-2-yl)-2-oxoethanone](/img/structure/B5503832.png)

![3-[5-(4-chlorophenyl)-2-furyl]-2-phenylacrylonitrile](/img/structure/B5503875.png)

![N-(5-chloro-2-methylphenyl)-N-[2-oxo-2-(3-oxo-3,4-dihydro-1(2H)-quinoxalinyl)ethyl]methanesulfonamide](/img/structure/B5503878.png)

![2-{1-(4-chloro-2-methylphenyl)-5-[(2-oxopiperidin-1-yl)methyl]-1H-1,2,4-triazol-3-yl}acetamide](/img/structure/B5503887.png)

![4-[(1,1-dioxido-1,2-benzisothiazol-3-yl)(methyl)amino]phenyl propionate](/img/structure/B5503901.png)

![(3S*,4R*)-N,N-dimethyl-4-(4-methylphenyl)-1-[2-(1H-pyrazol-1-yl)benzoyl]-3-pyrrolidinamine](/img/structure/B5503912.png)